

Vabametkib (ABN401): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Vabametkib (ABN401) is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a key driver in the pathogenesis and progression of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3][4] Vabametkib was developed to target these MET-addicted cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Vabametkib, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Discovery and Mechanism of Action

Vabametkib was synthesized as a potent and selective inhibitor of the MET tyrosine kinase, featuring a pyridoxazine moiety that binds to the hinge region of the ATP binding site.[2] Molecular docking simulations have elucidated the binding mode of **Vabametkib** within the MET kinase domain, highlighting interactions stabilized by hydrogen bonds, hydrophobic interactions, and pi-stacking.[2] By occupying the ATP-binding pocket, **Vabametkib** effectively inhibits the kinase activity of c-MET, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and angiogenesis.[3][5]



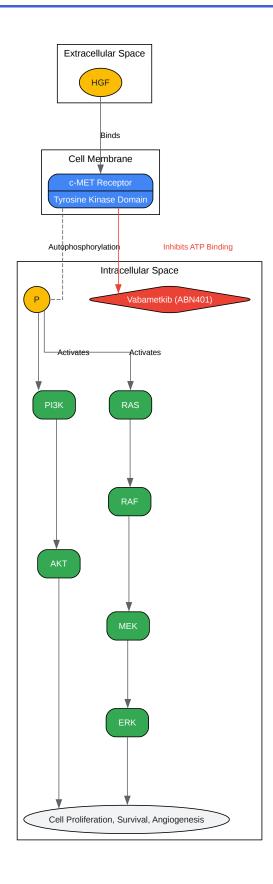
Kinase Selectivity

A key aspect of **Vabametkib**'s development was ensuring its high selectivity for c-MET to minimize off-target effects. Kinase profiling against a panel of 571 kinases demonstrated the high selectivity of **Vabametkib** for MET.[2]

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers its dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival. **Vabametkib**'s inhibition of c-MET phosphorylation effectively blocks these downstream signals.





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Figure 1: Vabametkib's Mechanism of Action in the c-MET Signaling Pathway.



Preclinical Development In Vitro Efficacy

Vabametkib has demonstrated potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be in the nanomolar range for these cell lines, with minimal effect on normal cells.[3]

Cell Line	Cancer Type	MET Status	Vabametkib IC50 (nM)
SNU-5	Gastric Cancer	Amplification	2
SNU-620	Gastric Cancer	Amplification	3
Hs746T	Gastric Cancer	Amplification, Exon 14 Skipping	5
MKN45	Gastric Cancer	Amplification	7
EBC-1	Lung Cancer	Amplification	10
H1993	Lung Cancer	Amplification	43
SNU-638	Gastric Cancer	Overexpression	8
HFE145	Normal Gastric Epithelial	Normal	>10,000
Table 1: In Vitro			

Cytotoxicity of

Vabametkib in MET-

Addicted Cancer Cell

Lines.[3]

In Vivo Efficacy

The anti-tumor activity of **Vabametkib** was evaluated in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). Oral administration of **Vabametkib** resulted in significant, dose-dependent tumor growth inhibition (TGI).



Xenograft Model	Cancer Type	MET Status	Dose (mg/kg)	TGI (%)
SNU-5 (CDX)	Gastric Cancer	Amplification	3	24.47
SNU-5 (CDX)	Gastric Cancer	Amplification	30	89.49
EBC-1 (CDX)	Lung Cancer	Amplification	10	51.26
EBC-1 (CDX)	Lung Cancer	Amplification	30	77.85
SNU-638 (CDX)	Gastric Cancer	Overexpression	10	65.31
SNU-638 (CDX)	Gastric Cancer	Overexpression	30	78.68

Table 2: In Vivo

Anti-Tumor

Efficacy of

Vabametkib in

Xenograft

Models.[1]

Pharmacokinetics

Pharmacokinetic studies were conducted in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **Vabametkib**. The compound demonstrated favorable pharmacokinetic profiles with good oral bioavailability.



Species	Administr ation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavaila bility (%)
SD Rats	IV	1	289	0.08	358	-
SD Rats	Oral	10	1010	4	8540	42.1 - 56.2
Beagle Dogs	IV	1	243	0.08	412	-
Beagle Dogs	Oral	10	304	2	2260	27.4 - 37.7
Cynomolgu s Monkeys	IV	1	350	0.08	510	-
Cynomolgu s Monkeys	Oral	10	450	2	3200	-

Table 3:

Pharmacok

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Clinical Development

Vabametkib is currently undergoing clinical evaluation to assess its safety, tolerability, and efficacy in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Trial

A Phase 1 dose-escalation study was conducted in patients with advanced solid tumors. The trial established a favorable safety profile for **Vabametkib**, with no dose-limiting toxicities or treatment-related deaths reported. Notably, peripheral edema of grade 3 or higher, a common



adverse event with other c-MET inhibitors, was not observed.[6] The study also provided preliminary evidence of anti-tumor activity, with two partial responses noted.[7]

Phase 2 Trial

An ongoing global Phase 2 trial (NCT05541822) is evaluating **Vabametkib** in patients with NSCLC harboring MET exon 14 skipping mutations.[1][3] Encouraging interim results were presented at the 2024 ASCO Annual Meeting.

Efficacy Endpoint	Result
Objective Response Rate (ORR)	54%
Median Progression-Free Survival (mPFS)	11.6 months
Disease Control Rate (DCR)	97.3%
Table 4: Interim Efficacy Results from the Phase 2 Trial of Vabametkib.[2][5]	

In terms of safety, **Vabametkib** demonstrated a favorable profile compared to other MET inhibitors.

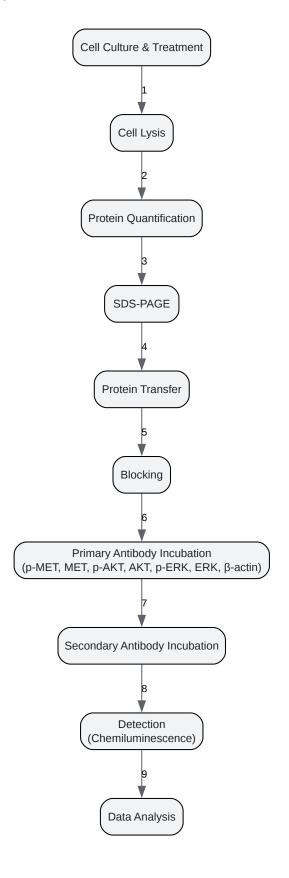
Adverse Event	Vabametkib	Tabrecta	Tepmetko	
Grade ≥3 TRAEs	10%	37.6%	28%	
Table 5: Comparative				
Safety Profile of				
Vabametkib.[5]				

A combination therapy of **Vabametkib** with Lazertinib, a third-generation EGFR TKI, is also being investigated in a separate cohort of the Phase 2 trial for patients with EGFR-mutant NSCLC who have developed resistance to EGFR TKIs.[8][9][10]

Experimental Protocols Western Blot Analysis for c-MET Signaling



This protocol describes the methodology for assessing the inhibition of c-MET phosphorylation and downstream signaling by **Vabametkib**.





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Figure 2: General Workflow for Western Blot Analysis.

- Cell Culture and Treatment: MET-addicted cancer cells (e.g., SNU-5, EBC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of Vabametkib (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).
- Washing and Secondary Antibody Incubation: The membrane is washed with TBST and then
 incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
 room temperature.
- Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vivo Xenograft Study



This protocol outlines the procedure for evaluating the anti-tumor efficacy of **Vabametkib** in a mouse xenograft model.

- Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
- Cell Implantation: A suspension of MET-addicted cancer cells (e.g., 5 x 10⁶ EBC-1 cells) in a mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
- Drug Administration: Vabametkib is administered orally once daily at specified doses (e.g., 10 mg/kg, 30 mg/kg). The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Molecular Docking Simulation

This protocol provides a general outline for the computational modeling of **Vabametkib**'s interaction with the c-MET kinase domain.

- Protein and Ligand Preparation: The 3D crystal structure of the c-MET kinase domain is
 obtained from the Protein Data Bank (PDB). The structure of Vabametkib is generated and
 optimized using a molecular modeling software.
- Binding Site Definition: The ATP-binding site of the c-MET kinase domain is defined as the target for docking.
- Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding conformation and affinity of Vabametkib within the defined binding site.
- Pose Analysis and Scoring: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Vabametkib and the



amino acid residues of the c-MET kinase domain. The poses are ranked based on a scoring function that estimates the binding free energy.

Conclusion

Vabametkib (ABN401) has emerged as a promising, highly selective c-MET inhibitor with a favorable preclinical and clinical profile. Its potent anti-tumor activity in MET-addicted cancers, combined with a superior safety profile compared to other MET inhibitors, positions it as a potential best-in-class therapeutic. Ongoing clinical trials, both as a monotherapy and in combination with other targeted agents, will further elucidate its role in the treatment of various solid tumors driven by c-MET dysregulation. The comprehensive data and methodologies presented in this guide underscore the robust scientific foundation for the continued development of Vabametkib as a valuable addition to the armamentarium of precision oncology.

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